REACTION_CXSMILES
|
[CH:1]1([SH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>[Co].C(C(CCCC)C([O-])=O)C.[Co+2].C(C(CCCC)C([O-])=O)C>[CH:1]1([S:7][S:7][CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Co]
|
Name
|
cobalt 2-ethylhexanoate
|
Quantity
|
0.01 g
|
Type
|
catalyst
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.[Co+2].C(C)C(C(=O)[O-])CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing compound to the synthesis
|
Type
|
ADDITION
|
Details
|
The charge
|
Type
|
ADDITION
|
Details
|
was added
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)SSC1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |